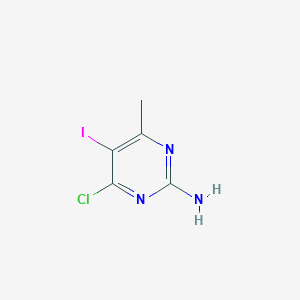

4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-chloro-5-iodo-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClIN3/c1-2-3(7)4(6)10-5(8)9-2/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHZBTLBILVJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469956 | |

| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

897030-99-8 | |

| Record name | 4-chloro-5-iodo-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Abstract: this compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its trifunctional nature—possessing chloro, iodo, and amino substituents—provides a versatile scaffold for the synthesis of complex molecular architectures through various cross-coupling and substitution reactions. This guide presents a comprehensive, field-proven methodology for the synthesis of this key building block. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for the preparation of this valuable compound.

The pyrimidine ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its biological relevance is profound.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the discovery of novel therapeutics across a wide spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2]

The functionalization of the pyrimidine core with halogens, such as chlorine and iodine, dramatically enhances its utility as a synthetic intermediate. These halogens serve as versatile handles for introducing molecular diversity through well-established transformations like Suzuki, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions. The title compound, this compound, is particularly valuable as the differential reactivity of the C4-Cl bond and the C5-I bond allows for selective, sequential modifications, enabling the construction of complex and targeted molecular libraries for drug screening.[3]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from the readily available precursor, 2-Amino-4-hydroxy-6-methylpyrimidine (also known as 6-methylisocytosine). The strategy involves:

-

Chlorination: Conversion of the 4-hydroxy group to a chloro group.

-

Iodination: Regioselective electrophilic iodination at the C5 position.

This pathway is logical and efficient, as the starting material is commercially accessible and the subsequent transformations are high-yielding and well-documented for analogous systems.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine

This procedure details the conversion of a 4-hydroxypyrimidine to a 4-chloropyrimidine using phosphorus oxychloride (POCl₃), a standard and effective chlorinating agent for this transformation.

Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-hydroxy-6-methylpyrimidine (1.0 eq).

-

Reagent Addition: Carefully add freshly distilled phosphorus oxychloride (POCl₃) (approx. 5-6 mL per gram of starting material) to the flask.

-

Heating: Heat the mixture to reflux. The reaction is typically complete when the mixture becomes a homogeneous solution.[4] Monitor the reaction progress by TLC (Thin-Layer Chromatography).

-

Work-up (Quenching): After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and must be done with caution.

-

Neutralization: Adjust the pH of the resulting aqueous solution to ~8 using a 25% aqueous ammonia solution.[5] This will precipitate the product.

-

Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water.[4]

-

Purification: Recrystallize the crude product from 50% aqueous ethanol to yield pure 2-Amino-4-chloro-6-methylpyrimidine as a solid.[5]

Causality and Insights:

-

Phosphorus Oxychloride (POCl₃): Serves as both the reagent and solvent. It effectively converts the more stable keto-enol tautomer of the starting material into the desired chloro-substituted pyrimidine.

-

Reflux: Provides the necessary activation energy for the chlorination reaction to proceed to completion.

-

Ice Quench & Neutralization: The ice quench safely hydrolyzes the excess reactive POCl₃. The subsequent neutralization with ammonia is critical to deprotonate the aminopyrimidine product, rendering it insoluble in water and allowing for its isolation by filtration.

Step 2: Synthesis of this compound

This step involves the direct electrophilic iodination of the electron-rich pyrimidine ring at the C5 position using N-Iodosuccinimide (NIS).

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq) obtained from Step 1 in anhydrous dimethylformamide (DMF).

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature. The use of a slight excess of NIS ensures complete conversion.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction for completion by TLC (typically 4-12 hours).[6]

-

Work-up (Quenching): Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine/NIS.[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to afford the final product, this compound.

Causality and Insights:

-

N-Iodosuccinimide (NIS): A mild and effective electrophilic iodinating agent. It is easier and safer to handle than elemental iodine.

-

DMF Solvent: A polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic mechanism of the electrophilic substitution.

-

C5-Position Selectivity: The C5 position is the most electron-rich and sterically accessible position on the ring, activated by the strong electron-donating amino group at C2 and the weaker activating methyl group at C6.

Overall Synthetic Workflow

Caption: Overall workflow for the two-step synthesis.

Physicochemical and Spectroscopic Data

Proper characterization of the intermediate and final product is essential to confirm identity and purity.

| Property | 2-Amino-4-hydroxy-6-methylpyrimidine | 2-Amino-4-chloro-6-methylpyrimidine | This compound |

| Molecular Formula | C₅H₇N₃O | C₅H₆ClN₃ | C₅H₅ClIN₃ |

| Molecular Weight | 125.13 g/mol [7] | 143.57 g/mol [4] | 269.48 g/mol |

| Appearance | White to off-white solid | Solid | Yellow solid (Expected)[6] |

| Melting Point | 290-292 °C (dec.)[7] | 183-186 °C | Not readily available |

| ¹H NMR (Expected) | - | δ ~2.2 (s, 3H, CH₃), ~6.2 (s, 1H, Ar-H), ~6.7 (br s, 2H, NH₂) | δ ~2.5 (s, 3H, CH₃), ~5.5-6.5 (br s, 2H, NH₂) |

| ¹³C NMR (Expected) | - | - | Signals for CH₃, and four distinct aromatic carbons. |

Note: Expected NMR shifts are estimates and should be confirmed by analysis. Spectroscopic data for the final product is available in chemical databases.[8]

Mechanistic Insights: Electrophilic Aromatic Substitution

The key C-C bond-forming step, the iodination of the pyrimidine ring, proceeds via a classical electrophilic aromatic substitution (SₑAr) mechanism. The electron-donating amino group at the C2 position strongly activates the ring towards electrophilic attack, directing the incoming electrophile (I⁺ from NIS) to the C5 position. The reaction proceeds through a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate or sigma complex.

Caption: Simplified mechanism of the C5 iodination step.

Safety and Handling Precautions

-

Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. All manipulations must be performed in a certified fume hood. Wear appropriate PPE, including a face shield, and have a suitable quenching agent readily available.

-

N-Iodosuccinimide (NIS): An oxidizing agent and an irritant. Avoid contact with skin and eyes.

-

Dimethylformamide (DMF): A potential skin irritant and teratogen. Use in a well-ventilated area and avoid inhalation or skin contact.

-

General Hazards: The intermediate, 2-Amino-4-chloro-6-methylpyrimidine, is known to cause skin and serious eye irritation and may cause respiratory irritation.[9]

Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment for all experimental procedures.

Conclusion

The synthesis of this compound is reliably achieved through a robust two-step sequence involving chlorination of 2-amino-4-hydroxy-6-methylpyrimidine followed by regioselective iodination. The protocols described herein are based on established chemical principles and provide a clear, reproducible pathway for obtaining this versatile building block. The multi-functional nature of the final compound makes it an exceptionally valuable precursor for the development of novel pyrimidine-based derivatives in the ongoing quest for new and effective therapeutic agents.

References

- Ali, H., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 9(4), 1-13.

-

Taylor & Francis Online. (2024). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Chinese Chemical Society. Available from: [Link]

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(14), 3293.

-

Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Available from: [Link]

- Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. (2019). European Journal of Medicinal Chemistry, 164, 134-147.

-

PubChem. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Amino-4-chloro-6-methylpyrimidine | 5600-21-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound(897030-99-8) 1H NMR [m.chemicalbook.com]

- 9. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Abstract

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its pyrimidine core is a well-established scaffold in numerous bioactive molecules, and the strategic placement of chloro, iodo, amino, and methyl groups provides a versatile platform for synthetic diversification.[1] The orthogonal reactivity of the halogen substituents—the chlorine atom at the 4-position being susceptible to nucleophilic aromatic substitution and the iodine atom at the 5-position being amenable to transition-metal-catalyzed cross-coupling reactions—makes this molecule an exceptionally valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic strategy, key reactivity profiles, and practical applications, intended for researchers and professionals in drug discovery and development.

Introduction: The Strategic Value of a Multifunctional Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of countless therapeutic agents, from antiviral medications to kinase inhibitors for oncology.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems has cemented its role in modern drug design. The compound this compound (CAS No. 897030-99-8) represents a sophisticated iteration of this scaffold. It is not merely a pyrimidine; it is a synthetic intermediate engineered for versatility.

This guide serves as a technical resource, consolidating the known properties and exploring the synthetic potential of this compound. We will delve into the causality behind its reactivity, providing field-proven insights into how its distinct functional groups can be selectively manipulated to generate novel compound libraries for biological screening.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical entity is the foundation of its reliable use in research and development. The properties of this compound are summarized below.

Core Chemical Data

All quantitative data has been aggregated from supplier technical sheets and chemical databases to provide a clear reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 897030-99-8 | [2] |

| Molecular Formula | C₅H₅ClIN₃ | [2] |

| Molecular Weight | 269.47 g/mol | [2][3] |

| Melting Point | 197 - 199 °C | [3] |

| Appearance | White to off-white crystalline solid (typical) | |

| XLogP3 | 2.2 | [3] |

| Polar Surface Area (PSA) | 51.8 Ų | [3] |

| Purity (Typical) | ≥95% | [2] |

Spectroscopic Profile

While raw spectral data requires direct acquisition, a skilled scientist can predict the key features based on the molecular structure. Spectroscopic analysis is available for this compound, confirming its structural integrity.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. A singlet with an integration of 3H would correspond to the methyl (-CH₃) protons. A broad singlet integrating to 2H would represent the amine (-NH₂) protons; its chemical shift can be highly dependent on the solvent and concentration. The absence of other aromatic protons simplifies the spectrum, making it a clean tool for monitoring reactions.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Five distinct signals are expected for the five carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbon atoms bonded to halogens (C4 and C5) and nitrogen atoms showing characteristic downfield shifts.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C=N and C=C stretching vibrations characteristic of the pyrimidine ring (1500-1650 cm⁻¹), and C-halogen (C-Cl, C-I) stretches in the fingerprint region.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 269. The presence of chlorine will result in a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, providing a clear signature for the compound's composition.

Synthesis and Reactivity: A Platform for Diversification

The true value of this compound lies in its synthetic utility. Its structure allows for selective, sequential reactions, a critical advantage in library synthesis.

Proposed Synthetic Pathway

While multiple synthetic routes may exist, a logical and efficient pathway can be proposed based on established pyrimidine chemistry, starting from the readily available 2-amino-6-methylpyrimidin-4-ol.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a representative methodology based on standard procedures for analogous compounds and should be optimized for specific laboratory conditions.[5]

-

Step 1: Iodination.

-

To a solution of 2-amino-6-methylpyrimidin-4-ol (1.0 eq) in dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.

-

Causality: The pyrimidine ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The hydroxyl group at C4 is an activating group, directing the electrophile (I⁺ from NIS) to the ortho position (C5).

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purify the crude intermediate, 2-amino-5-iodo-6-methylpyrimidin-4-ol, by recrystallization or column chromatography.

-

-

Step 2: Chlorination.

-

Carefully add the dried intermediate from Step 1 (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq).

-

Heat the mixture to reflux (approx. 107 °C) and maintain for 3-5 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Causality: POCl₃ is a standard and highly effective reagent for converting pyrimidinols (the keto tautomer) into their corresponding chloro-pyrimidines. The reaction proceeds via a phosphate ester intermediate.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield this compound.

-

Key Reactivity and Synthetic Utility

The compound's design allows for distinct, non-interfering reactions at the C4 and C5 positions.

Caption: Key reaction pathways available for the title compound.

-

Reactivity at C4 (Chloro Group): The chlorine atom is activated towards Nucleophilic Aromatic Substitution (SₙAr) by the electron-withdrawing pyrimidine ring nitrogens. This allows for the straightforward introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, typically under basic conditions. This reaction is generally faster and occurs under milder conditions than reactions at the iodo position.

-

Reactivity at C5 (Iodo Group): The C-I bond is an ideal handle for transition-metal-catalyzed cross-coupling reactions . Its lower bond dissociation energy compared to the C-Cl bond makes it preferentially reactive in catalytic cycles involving oxidative addition to a low-valent metal center (e.g., Pd(0)). This enables powerful C-C and C-N bond-forming reactions:

-

Suzuki Coupling: With boronic acids/esters to form aryl- or alkyl-substituted pyrimidines.

-

Sonogashira Coupling: With terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: With amines to form 5-aminopyrimidine derivatives.

-

Applications in Drug Discovery

The primary application of this compound is as a versatile intermediate for building libraries of potential drug candidates. The orthogonal reactivity is key to this process.

Caption: Workflow for library synthesis using the core scaffold.

A typical strategy involves first performing a cross-coupling reaction at the C5-iodo position. The resulting product, now bearing a new substituent at C5, can then be subjected to SₙAr at the C4-chloro position. By varying the reagents used in each step, a large matrix of unique compounds can be rapidly synthesized from a single, advanced intermediate. This approach is highly efficient for exploring structure-activity relationships (SAR) around the pyrimidine core, particularly in programs targeting enzymes like kinases, where the pyrimidine often serves as a hinge-binding motif.[6]

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, proper safety protocols are mandatory. The following guidelines are based on safety data for the title compound and structurally related chemicals.[3][7][8]

| Hazard Category | Recommendation |

| Handling | Handle in a well-ventilated area or chemical fume hood.[3] Wear suitable protective clothing, including gloves and safety glasses/goggles.[7] Avoid formation and inhalation of dust and aerosols.[3] |

| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin.[8] Causes skin and serious eye irritation.[8] |

| First Aid | Eyes: Rinse cautiously with water for several minutes.[7] Skin: Wash with plenty of soap and water.[7] Inhalation: Move person to fresh air.[7] Ingestion: Seek immediate medical attention. |

| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7] |

Conclusion

This compound is more than a simple chemical; it is a strategic tool for innovation in medicinal and materials chemistry. Its pre-installed, orthogonally reactive functional groups provide a robust and flexible platform for the synthesis of novel, complex molecules. For research teams engaged in the discovery of new therapeutic agents, this compound offers a reliable and efficient starting point for the exploration of chemical space around the privileged pyrimidine scaffold, accelerating the journey from initial hit identification to lead optimization.

References

-

This compound - Echemi.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

SAFETY DATA SHEET - Fisher Scientific.

-

Safety Data Sheet - Jubilant Ingrevia.

-

This compound(897030-99-8) 1 H NMR - ChemicalBook.

-

4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem.

-

2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 - Sigma-Aldrich.

-

This compound - CAS:897030-99-8 - Abovchem.

-

Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents.

-

2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem.

-

6-Chloro-2-methylpyrimidin-4-amine | C5H6ClN3 | CID 286754 - PubChem.

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central.

-

2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 - Sigma-Aldrich.

-

Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central.

-

2-Amino-4-chloro-6-methylpyrimidine synthesis - ChemicalBook.

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - NIH.

-

2-Chloro-5-methylpyrimidin-4-amine | C5H6ClN3 | CID 4302175 - PubChem.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:897030-99-8 - Abovchem [abovchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound(897030-99-8) 1H NMR [m.chemicalbook.com]

- 5. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloro-5-methylpyrimidin-2-amine | C5H6ClN3 | CID 588628 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in Organic Solvents

Introduction

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a halogenated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The arrangement of the chloro, iodo, methyl, and amine functional groups on the pyrimidine core creates a unique physicochemical profile that dictates its behavior in various solvent systems. Understanding the solubility of this compound is a critical first step in its application, from synthetic workup and purification to formulation and biological screening.

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility characteristics to advance their work.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its molecular structure and the nature of the solvent. For this compound, the key structural features are:

-

The Pyrimidine Core: The two nitrogen atoms in the pyrimidine ring are electronegative, making it a polar heterocyclic system capable of hydrogen bonding.[3]

-

The Amino Group (-NH2): This group is a hydrogen bond donor and can significantly increase the polarity of the molecule, promoting solubility in polar protic solvents.

-

The Chloro (-Cl) and Iodo (-I) Groups: These bulky halogen substituents increase the molecular weight and surface area, which can decrease solubility. Their electronegativity also contributes to the overall polarity of the molecule.

-

The Methyl Group (-CH3): This is a nonpolar, hydrophobic group that can reduce solubility in polar solvents.

The interplay of these functional groups results in a molecule with moderate polarity. It is expected to exhibit limited solubility in nonpolar solvents and greater solubility in polar aprotic and polar protic solvents.

Factors Influencing Solubility

Several external factors can influence the solubility of this compound:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Solvents with a polarity similar to that of this compound are likely to be the most effective.

-

pH: While more critical for aqueous solubility, the acidic or basic nature of the solvent can influence the ionization state of the amino group on the pyrimidine ring, which in turn can affect its solubility.[3]

Predictive Qualitative Solubility

Based on the structure of this compound, a qualitative prediction of its solubility in common organic solvents can be made. This serves as a starting point for experimental determination.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amino group can form hydrogen bonds with the solvent's hydroxyl group. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | The polar nature of these solvents can interact with the polar pyrimidine ring and amino group. |

| Nonpolar Aprotic | Toluene, Hexane | Low | The overall polarity of the compound is too high for significant interaction with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The presence of a chloro group on the solute may offer some affinity for chlorinated solvents. |

Experimental Determination of Solubility

A systematic experimental approach is necessary to accurately determine the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

A range of organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials.

-

Add a known volume of each selected organic solvent to the vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. Constant agitation is crucial.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (one in which the compound is freely soluble).

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the filtered supernatant samples into the HPLC system.

-

Determine the concentration of the compound in the saturated solutions by comparing their peak areas to the calibration curve.

-

-

Calculation of Solubility:

-

The solubility is the concentration of the compound determined in the saturated solution. This can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Visual Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility: A Conceptual Diagram

Caption: Key factors influencing the solubility of an organic compound.

Safety and Handling

Halogenated pyrimidines should be handled with care.[6] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information for this compound and the organic solvents used.

Conclusion

References

- Solubility of Things. (n.d.). Pyrimidine.

- BenchChem. (2025). Technical Support Center: Managing Pyrimidine Derivative Solubility in Organic Solvents.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.

-

ResearchGate. (2016). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

World Scientific News. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Retrieved from [Link]

- Unknown. (2023). Solubility of Organic Compounds.

-

ResearchGate. (2018). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubMed. (1992). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. Retrieved from [Link]

-

PubMed. (1993). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. Retrieved from [Link]

-

ResearchGate. (2023). Toxicity of halogenated pyrimidines in the plant and nematode models: Radish seed germination rate (A), total length of radish seedlings (B), and representative plant images (C). Retrieved from [Link]

Sources

- 1. The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidin-2-amine: A Versatile Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine, a highly functionalized heterocyclic compound. With its unique arrangement of reactive sites, this pyrimidine derivative serves as a pivotal building block for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This document will cover its core physicochemical properties, logical synthetic pathways, significant applications in drug development, and essential safety and handling protocols. The insights presented herein are curated for researchers, chemists, and professionals in drug discovery, offering a blend of established data and field-proven expertise to facilitate its effective utilization in creating next-generation therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational to life itself as components of nucleic acids. The strategic placement of chloro, iodo, methyl, and amine groups on the pyrimidine ring imparts a distinct chemical personality, making it a valuable intermediate for synthetic chemists.

Its primary identifier is its Chemical Abstracts Service (CAS) number: 897030-99-8 [1][2]. The key properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 897030-99-8 | [1][2] |

| Molecular Formula | C₅H₅ClIN₃ | [1][2] |

| Molecular Weight | 269.47 g/mol | [1][2] |

| Exact Mass | 268.92200 Da | [2] |

| Melting Point | 197-199 °C | [2] |

| Appearance | Typically a solid | N/A |

| XLogP3 | 2.2064 | [2] |

| Polar Surface Area (PSA) | 51.8 Ų | [2] |

These properties suggest a compound with moderate lipophilicity (XLogP3) and a solid state at room temperature, which are typical characteristics for molecules of this complexity and are relevant for handling and reaction setup.

Synthesis and Mechanistic Insights: A Strategic Approach

A plausible and efficient approach involves starting with a commercially available precursor like 2-amino-4-hydroxy-6-methylpyrimidine and proceeding through chlorination and iodination steps.

Conceptual Synthesis Workflow

The following diagram illustrates a logical, high-level workflow for the synthesis of the target compound.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Rationale and Protocol Considerations

-

Chlorination of the Hydroxyl Group: The conversion of the 4-hydroxy group to a chloro group is a standard transformation in pyrimidine chemistry. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The hydroxyl group is first protonated, making it a good leaving group (water), which is then displaced by a chloride ion. This reaction transforms the relatively unreactive hydroxyl group into a versatile chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

-

Electrophilic Iodination: The pyrimidine ring, activated by the amino group, can then undergo electrophilic substitution. The introduction of the iodine atom at the 5-position can be accomplished using an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid (HIO₃). The choice of reagent depends on the desired reactivity and reaction conditions. This step is critical as it introduces a second reactive halogen, providing another site for diversification.

Applications in Medicinal Chemistry and Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs. Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a privileged structure in drug design[3]. This compound is particularly valuable due to its multiple points for chemical modification, allowing for the creation of diverse compound libraries for screening.

A Versatile Chemical Scaffold

The true power of this molecule lies in its potential for selective, differential chemistry. The chloro and iodo groups have distinct reactivities, particularly in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the sequential and controlled introduction of different substituents.

Caption: Reactivity sites of this compound for library synthesis.

Therapeutic Potential

Derivatives of 2-aminopyrimidine have demonstrated significant biological activity across multiple therapeutic areas:

-

Oncology: Many kinase inhibitors feature a 2-aminopyrimidine core, which serves as an effective "hinge-binding" motif in the ATP-binding pocket of kinases. The development of novel pyrimidin-2-amine derivatives as potent inhibitors of kinases like PLK4 (Polo-like kinase 4) highlights the scaffold's importance in creating anticancer agents[4].

-

Antiviral and Antibacterial Agents: The pyrimidine ring is central to numerous anti-infective drugs. Its ability to mimic natural nucleobases allows it to interfere with viral or bacterial replication processes[3].

-

Central Nervous System (CNS) Disorders: The scaffold is also present in drugs targeting CNS pathways, acting as channel blockers or receptor modulators[3].

The subject molecule is an ideal starting point for generating novel compounds to be tested in these and other disease models. Its derivatives have been investigated for a range of activities, including potential anticancer properties[5].

Safety, Handling, and Storage

As with any halogenated and reactive chemical intermediate, proper safety protocols are paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from closely related aminopyrimidines provides a strong basis for safe handling procedures.

Hazard Identification and Personal Protective Equipment (PPE)

-

Potential Hazards: Based on analogous structures, this compound should be considered harmful if swallowed or in contact with skin. It is likely to cause skin and serious eye irritation[6][7]. Inhalation of dust should be avoided.

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood[2][6]. Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition sources[2].

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. Ensure eyewash stations are readily accessible[6][7].

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact[7].

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95)[8].

-

First Aid and Emergency Procedures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[6][7].

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6][7].

-

Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical assistance[6][7].

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[6][7].

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some related compounds are noted to be air or moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended[6].

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[6].

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its highly functionalized structure provides a robust platform for generating novel molecular entities with significant therapeutic potential. By understanding its properties, synthetic pathways, and reactivity, researchers can leverage this versatile scaffold to accelerate the development of new medicines targeting a wide range of human diseases. Adherence to strict safety protocols is essential to ensure its responsible and effective use in the laboratory.

References

-

PubChem. 4-Chloro-5-methylpyrimidin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Alzchem Group. 2-Amino-4-chloro-6-methylpyrimidine. Available from: [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. Available from: [Link]

-

PubChem. 2-Amino-4-chloro-6-methylpyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.

-

Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. PubMed Central. Available from: [Link]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PubMed Central. Available from: [Link]

- Google Patents. Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.

Sources

- 1. This compound - CAS:897030-99-8 - Abovchem [abovchem.com]

- 2. echemi.com [echemi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. 2-Amino-4-chloro-6-methylpyrimidine 97 5600-21-5 [sigmaaldrich.com]

The Strategic Intermediate: A Technical Guide to 4-Chloro-5-iodo-6-methylpyrimidin-2-amine for Advanced Drug Discovery

Introduction: The Pyrimidine Core in Modern Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its reactivity, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety. In the landscape of drug discovery, particularly in the development of kinase inhibitors, substituted pyrimidines have emerged as a highly successful class of compounds. This guide focuses on a key, yet specialized, building block: 4-Chloro-5-iodo-6-methylpyrimidin-2-amine . Its unique trifunctional nature, possessing an amino group, a chloro substituent, and an iodo substituent, offers a versatile platform for the synthesis of complex molecular architectures and diverse chemical libraries. This document will provide an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 897030-99-8[1] |

| Molecular Formula | C₅H₅ClIN₃[1] |

| Molecular Weight | 269.47 g/mol [1] |

| Appearance | Likely a solid |

| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |

| Storage | Store in a cool, dry, and dark place to prevent degradation. |

Synthesis of this compound: A Proposed Pathway

Sources

A Technical Guide to the Synthetic and-Medicinal Chemistry Applications of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-iodo-6-methylpyrimidin-2-amine is a highly functionalized heterocyclic compound poised for significant applications in synthetic and medicinal chemistry. Its pyrimidine core is a well-established "privileged scaffold" found in numerous biologically active molecules, including a variety of approved drugs.[1][2][3] The strategic placement of a methyl group, an amino group, and two distinct halogen atoms—a chloro and an iodo group—offers a rich platform for selective, multi-step synthetic diversification. This guide provides an in-depth exploration of the potential research areas for this versatile building block, offering both strategic insights and detailed experimental protocols to empower researchers in their quest for novel chemical entities.

Section 1: The Synthetic Versatility of a Multi-Functionalized Pyrimidine Core

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This disparity allows for a predictable and sequential functionalization of the pyrimidine ring, making it a powerful tool for constructing complex molecular architectures.

Orthogonal Reactivity: A Tale of Two Halogens

The key to unlocking the synthetic potential of this molecule lies in exploiting the reactivity differences between the C5-I and C4-Cl bonds. The C-I bond readily undergoes oxidative addition to a palladium(0) catalyst, enabling a wide range of cross-coupling reactions at the 5-position. In contrast, the C-Cl bond is less reactive and typically requires more forcing conditions or specialized catalyst systems to participate in similar transformations. This allows for a stepwise approach to molecular elaboration.

Caption: Selective functionalization pathway for this compound.

Key Synthetic Transformations & Protocols

The iodinated position is ripe for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Suzuki-Miyaura Coupling: This reaction is a robust method for forming biaryl structures.[4][5] The reactivity of the C-I bond allows for coupling with a wide range of boronic acids and esters under relatively mild conditions.

-

Sonogashira Coupling: The formation of a carbon-carbon bond between the pyrimidine and a terminal alkyne can be achieved efficiently via Sonogashira coupling.[6][7][8] This reaction introduces a linear alkyne moiety, which can serve as a handle for further transformations or as a key structural element in its own right.

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for specific alkynes.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

-

Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and triethylamine (2.0 eq).

-

Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture.

-

Reaction Conditions: Stir the reaction at room temperature for 16-24 hours, monitoring by TLC or LC-MS.[9]

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Following functionalization at the 5-position, the chloro group at the 4-position can be displaced by a variety of nucleophiles.[10] The electron-withdrawing nature of the pyrimidine ring activates the C4 position for nucleophilic attack.

-

Amination: A wide range of primary and secondary amines can be used to introduce diverse side chains, a common strategy in medicinal chemistry.[11][12]

-

Alkoxylation/Thiolation: Alcohols and thiols can also serve as nucleophiles to generate the corresponding ethers and thioethers.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

-

Reaction Setup: In a sealed tube, dissolve the 5-substituted-4-chloro-6-methylpyrimidin-2-amine (1.0 eq) in a suitable solvent such as n-butanol or dioxane.

-

Reagents: Add the desired amine (1.5-2.0 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and water.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Tabulated Data: Exemplary Reactions on Related Scaffolds

While specific yield data for this compound is not extensively published, the following table provides representative yields for similar transformations on related pyrimidine systems, demonstrating the feasibility of the proposed synthetic routes.

| Reaction Type | Halogen Position | Coupling Partner/Nucleophile | Catalyst/Conditions | Product Type | Typical Yield (%) | Reference |

| Suzuki Coupling | 6-Chloro | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | 6-Arylpyrimidine | 70-95 | [13] |

| Sonogashira Coupling | 6-Bromo | Terminal alkyne | Pd(PPh₃)₄, CuI, THF/Et₃N | 6-Alkynylpyrimidine | 85-93 | [9] |

| Nucleophilic Substitution | 4-Chloro | Various amines | Propanol, Microwave, 120-140 °C | 4-Aminopyrimidine | 60-85 | [11] |

Section 2: A Scaffold for Drug Discovery

The 2-aminopyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][14][15] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[16][17]

The Pyrimidine Scaffold in Kinase Inhibition

Many kinase inhibitors utilize the aminopyrimidine scaffold to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, mimicking the binding of adenine in ATP.[18] The substituents at the 4, 5, and 6 positions of the pyrimidine ring project into different regions of the active site, allowing for the modulation of potency and selectivity against different kinases.

Caption: Conceptual binding of a substituted pyrimidine to a kinase active site.

Design Strategies for Novel Bioactive Molecules

The synthetic versatility of this compound allows for the systematic exploration of chemical space around the pyrimidine core.

-

Library Synthesis: A combinatorial approach, using a diverse set of boronic acids for Suzuki coupling at C5 followed by a panel of amines for SNAr at C4, can rapidly generate a library of novel compounds for high-throughput screening.

-

Structure-Based Design: For kinases with known crystal structures, the C4 and C5 substituents can be rationally designed to target specific features of the ATP-binding site, such as the gatekeeper residue or the DFG motif, to enhance potency and selectivity.[14]

-

Beyond Kinases: The pyrimidine scaffold is also found in compounds with a wide range of other biological activities, including antiviral, antibacterial, and anti-inflammatory properties, representing further avenues for investigation.[2][3][19]

Proposed Screening Cascade

A logical progression from compound synthesis to biological evaluation is crucial for successful drug discovery.

Caption: A typical workflow for drug discovery utilizing the pyrimidine scaffold.

Conclusion

This compound is a potent and underutilized building block for chemical innovation. The orthogonal reactivity of its halogen substituents provides a clear and reliable roadmap for the synthesis of diverse and complex molecules. Its inherent structural similarity to the core of many successful pharmaceuticals, particularly kinase inhibitors, makes it an exceptionally promising starting point for drug discovery campaigns. This guide has outlined key research directions and provided actionable protocols to facilitate the exploration of this high-potential chemical entity.

References

- Curr Pharm Des. (2025).

- Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. IX EFMC International Symposium on Advances in Synthetic and Medicinal Chemistry.

- BenchChem. (2025).

- Journal of Medicinal Chemistry. (2021).

- National Institutes of Health. (2021).

- RSC Publishing. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

- National Institutes of Health. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.

- SciSpace. (2021).

- ResearchGate. (2025).

- ResearchGate.

- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)

- Wikipedia. Sonogashira coupling.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine.

- ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.

- Organic Chemistry Portal. Sonogashira Coupling.

- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.

- Organic Chemistry Portal. Suzuki Coupling.

- PubMed Central. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19.

- Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.

Sources

- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Selective Suzuki Coupling of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Introduction

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrimidines, in particular, are privileged structures found in a vast array of biologically active compounds. The targeted synthesis of substituted pyrimidines is therefore of critical importance. This document provides a detailed technical guide on the application of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The presence of two distinct halogen atoms on the pyrimidine ring—a chloro group at the 4-position and an iodo group at the 5-position—makes this substrate a highly versatile building block for sequential, site-selective derivatization. This guide will elucidate the principles governing this selectivity and provide robust protocols for the successful synthesis of 4-chloro-5-aryl-6-methylpyrimidin-2-amine derivatives, which can serve as key intermediates in the development of novel therapeutics.

Scientific Principles: Achieving Site-Selectivity

The success of a regioselective Suzuki coupling with a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-I bond is weaker than the C-Cl bond, making the oxidative addition of the palladium(0) catalyst to the C-I bond the kinetically favored and often rate-determining step of the catalytic cycle.[1]

Therefore, in the case of this compound, the Suzuki-Miyaura coupling will preferentially occur at the 5-position, where the iodine atom is located. This allows for the selective introduction of an aryl or heteroaryl group at this position, while the chloro group at the 4-position remains available for subsequent transformations, such as another cross-coupling reaction or nucleophilic aromatic substitution. This inherent reactivity difference provides a powerful tool for the controlled and stepwise construction of complex molecular architectures. For a similar compound, 4-chloro-5-iodo-2,6-dimethylpyrimidine, it has been noted that Suzuki-Miyaura coupling will preferentially occur at the 5-position.[2]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C-I bond) of the pyrimidine substrate, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols are designed as a robust starting point for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization may be necessary for specific substrates and scales.

Materials and Reagents

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., PPh₃, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DMF, Toluene/water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol is a widely applicable starting point for many Suzuki couplings.

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃) (2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (in a 4:1 ratio), via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the pyrimidine substrate.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-chloro-5-aryl-6-methylpyrimidin-2-amine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields.[4]

-

Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), potassium phosphate (K₃PO₄) (3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%).

-

Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF).

-

Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120-150 °C for 15-45 minutes.

-

Work-up and Purification: Follow steps 6 and 7 from Protocol 1.

Data Presentation: Reaction Parameter Comparison

The choice of catalyst, base, and solvent can significantly influence the outcome of the Suzuki coupling. The following table provides a comparative overview based on analogous systems reported in the literature.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ / K₃PO₄ | 1,4-Dioxane / H₂O | 80-100 | 4-16 | Good to Excellent | [5] |

| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100-120 | 2-8 | Good to Excellent | [6] |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Glyme / H₂O | 70-90 | 12-24 | Moderate to Good | [3] |

| Microwave with Pd(dppf)Cl₂ | K₃PO₄ | DMF | 120-150 | 0.25-0.75 | Excellent | [4][7] |

Troubleshooting and Key Considerations

-

Low Yields: If yields are low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can sometimes improve catalytic activity. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the catalyst.

-

Side Reactions: Protodeboronation of the boronic acid can be a competing side reaction. Using a slight excess of the boronic acid and ensuring the base is adequately anhydrous can mitigate this.

-

Catalyst Poisoning: The amino group on the pyrimidine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate ligands can often prevent this.

-

Purification Challenges: The polarity of the product may be similar to that of the starting materials or byproducts. Careful selection of the mobile phase for column chromatography is crucial.

Conclusion

This compound is a valuable and versatile substrate for selective Suzuki-Miyaura cross-coupling reactions. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for the predictable and high-yielding synthesis of 4-chloro-5-aryl-6-methylpyrimidin-2-amine derivatives. These products are ideal intermediates for further functionalization, providing a straightforward entry into diverse chemical space for drug discovery and development programs. The protocols and data presented in this guide offer a solid foundation for researchers to successfully employ this building block in their synthetic endeavors.

References

-

Riadi, Y., Geesi, M. H., Dehbi, O., & Ibnouf, E. O. (2022). Microwave Irradiation–Mediated Synthesis of New Substituted Pyridopyrimidines via the Suzuki–Miyaura Coupling Reaction and Biological Evaluation. Polycyclic Aromatic Compounds, 1-11. [Link]

-

Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(21), 7125–7128. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Zahid, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(22), 5468. [Link]

-

Serafin, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(19), 4399. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Note: Protocol for the Regioselective Sonogashira Cross-Coupling of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine

Abstract

This application note provides a comprehensive technical guide and a detailed experimental protocol for the Sonogashira cross-coupling reaction of 4-Chloro-5-iodo-6-methylpyrimidin-2-amine. The pyrimidine core is a foundational scaffold in medicinal chemistry, and the ability to selectively introduce molecular complexity via C-C bond formation is paramount for the development of novel therapeutic agents.[1][2] This document elucidates the mechanistic underpinnings of the reaction, focusing on the factors governing the regioselective coupling at the iodo-position over the chloro-position. We present a robust, field-proven protocol, complete with parameter optimization tables, troubleshooting guidance, and detailed procedural steps designed for researchers, chemists, and professionals in drug development.

Introduction and Scientific Background

The Sonogashira reaction, first reported in 1975, is a powerful and versatile cross-coupling methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3] The reaction is typically performed with a palladium catalyst, a copper(I) cocatalyst, and an amine base under mild conditions, making it exceptionally valuable for the synthesis of complex molecules in late-stage functionalization.[4][5]

The substrate, this compound, is a di-halogenated heterocyclic compound of significant interest in pharmaceutical research. The presence of two distinct halogen atoms (Iodine and Chlorine) on the electron-deficient pyrimidine ring presents a classic challenge of regioselectivity. Understanding the principles of palladium-catalyzed cross-coupling is essential to predictably functionalize such scaffolds.

The reactivity of halogens in the rate-determining oxidative addition step of the catalytic cycle follows the general trend: I > Br > Cl > F.[6] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, allowing for the palladium catalyst to selectively insert at the C5-iodo position while leaving the C4-chloro position intact, enabling subsequent orthogonal chemistry.[6] This protocol is designed to exploit this reactivity difference to achieve highly regioselective alkynylation.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling proceeds via two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[3][7] While the exact mechanism has points of academic debate, the generally accepted pathway provides a robust framework for understanding and troubleshooting the reaction.[1][8]

-

The Palladium Cycle :

-

Pre-catalyst Activation : If a Pd(II) source like PdCl₂(PPh₃)₂ is used, it is first reduced in situ by an amine or phosphine ligand to the active Pd(0) species.[4]

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the weakest carbon-halogen bond (C-I) of the pyrimidine substrate. This is typically the rate-limiting step and establishes the regioselectivity.[6]

-

Transmetalation : A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the palladium(II) complex. This regenerates the copper(I) catalyst.

-

Reductive Elimination : The newly formed palladium complex undergoes reductive elimination to yield the final alkynylated pyrimidine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[7]

-

-

The Copper Cycle :

-

The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of the amine base.[4]

-

The base deprotonates the alkyne, and the resulting acetylide coordinates with the copper to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne and is crucial for the transmetalation step.[3][4]

-

Experimental Protocol

This protocol details a general procedure for the coupling of this compound with a generic terminal alkyne, such as phenylacetylene.

Materials and Reagents

-

Substrate: this compound (1.0 eq.)

-

Alkyne: Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq.)

-

Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.025 eq., 2.5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 eq., 2.5 mol%)

-

Copper Co-catalyst: Copper(I) Iodide (CuI) (0.05 eq., 5.0 mol%)

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq., anhydrous)

-

Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN), anhydrous and degassed

-

Inert Gas: High-purity Argon or Nitrogen

-

Workup Reagents: Ethyl acetate, Saturated aq. Ammonium Chloride (NH₄Cl), Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

-

Purification: Silica gel for column chromatography

Equipment

-

Schlenk flask or sealed reaction tube

-

Magnetic stirrer and stir bar

-

Inert gas line (Schlenk line) with bubbler

-

Syringes and needles

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

TLC plates (e.g., silica gel 60 F₂₅₄) and LC-MS for reaction monitoring

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the palladium catalyst (0.025 eq.), and copper(I) iodide (0.05 eq.).

-

Inert Atmosphere: Seal the flask and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[9]

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF) via syringe. Add the amine base (3.0 eq.) followed by the terminal alkyne (1.2 eq.) dropwise.

-

Reaction Execution: Stir the reaction mixture at room temperature. If the reaction is sluggish, as monitored by TLC or LC-MS, gentle heating (e.g., 40-60 °C) can be applied. The reaction is typically complete within 4-16 hours.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove precipitated catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (to quench the base) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure 2-amino-4-chloro-6-methyl-5-(alkynyl)pyrimidine product.

Parameter Optimization and Rationale

The success of the Sonogashira reaction often depends on the careful selection of catalysts, solvents, and bases. The following table provides guidance on these choices and the rationale behind them.

| Parameter | Recommendation | Rationale / Key Considerations |

| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | PdCl₂(PPh₃)₂ is more air-stable and often a reliable choice.[4][8] Pd(PPh₃)₄ is used when a Pd(0) source is directly needed. For challenging substrates, more advanced catalysts with bulky, electron-rich phosphine or NHC ligands may improve yields.[7][10] |